4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7HClF6N3. It is characterized by the presence of a pyrimidine ring substituted with chloro, trifluoromethyl, and carbonitrile groups. This compound is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the cyclocondensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with a suitable nitrile source in the presence of a base. The reaction is usually carried out in an inert atmosphere at temperatures ranging from 20°C to 80°C .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Coupling Reactions: Often use palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions would produce biaryl compounds .
Scientific Research Applications
4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-2,6-bis(trifluoromethyl)pyridine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the presence of both trifluoromethyl and carbonitrile groups on the pyrimidine ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and specificity in various chemical reactions and biological interactions .
Properties
Molecular Formula |
C7ClF6N3 |
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Molecular Weight |
275.54 g/mol |
IUPAC Name |
4-chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7ClF6N3/c8-4-2(1-15)3(6(9,10)11)16-5(17-4)7(12,13)14 |
InChI Key |
MCANUZJXHITPLD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(N=C1Cl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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